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molecular formula C6H4BrNO2 B086055 3-Bromoisonicotinic acid CAS No. 13959-02-9

3-Bromoisonicotinic acid

Cat. No. B086055
M. Wt: 202.01 g/mol
InChI Key: AVXWWBFBRTXBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242133B2

Procedure details

A mixture of 3.54 g of diisopropylamine and 50 ml of tetrahydrofuran was stirred while cooling in a dry ice-acetone bath. To the reaction mixture, 20 ml of 1.6 M hexane solution of n-butyllithium was added so that the temperature of the reaction mixture did not exceed −40° C. The reaction mixture was stirred for 30 minutes. Then, a mixture of 4.74 g of 3-bromopyridine and 5 ml of tetrahydrofuran was added so that the temperature of the reaction mixture did not exceed −60° C. The reaction mixture was stirred for further 30 minutes. Crushed dry ice was added to the reaction mixture and then cooling was stopped. The reaction mixture was stirred until the temperature retuned to room temperature. Water was added thereto, most of hexane and tetrahydrofuran was removed under reduced pressure. The residue was washed with tert-butyl methyl ether, and the aqueous layers were collected. To the collected aqueous layers, concentrated hydrochloric acid was added while ice-cooling so that pH of the mixture was made to be 3 and stirred for one hour, followed by extraction with ethyl acetate three times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 0.69 g of 3-bromo isonicotinic acid.
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1.[C:20](=[O:22])=[O:21]>O.O1CCCC1.CCCCCC>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[C:20]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.74 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
did not exceed −40° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added so that the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
did not exceed −60° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred until the temperature
CUSTOM
Type
CUSTOM
Details
retuned to room temperature
CUSTOM
Type
CUSTOM
Details
most of hexane and tetrahydrofuran was removed under reduced pressure
WASH
Type
WASH
Details
The residue was washed with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
the aqueous layers were collected
ADDITION
Type
ADDITION
Details
To the collected aqueous layers, concentrated hydrochloric acid was added while ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling so that pH of the mixture
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate three times
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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